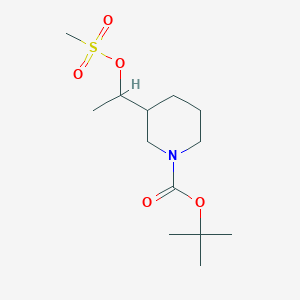
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate: is a chemical compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of (S)-N-Boc-3-piperidinol with methanesulfonyl chloride in the presence of triethylamine and toluene at 0°C . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methylsulfonyl group.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of potential therapeutic agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. It can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
the presence of the methylsulfonyl group suggests that it may play a role in targeted delivery or controlled release of drug molecules. The piperidine ring structure may interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Comparison: While these compounds share similar functional groups, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure and the position of the methylsulfonyl group
Properties
Molecular Formula |
C13H25NO5S |
|---|---|
Molecular Weight |
307.41 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
ULXVSOLOIIXGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
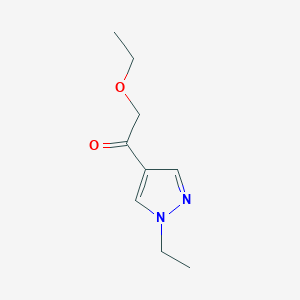
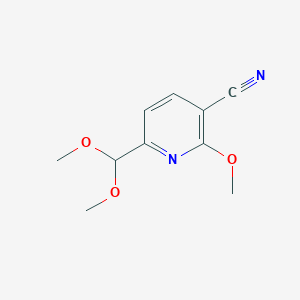
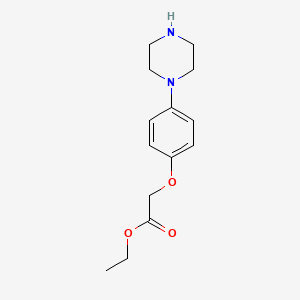
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
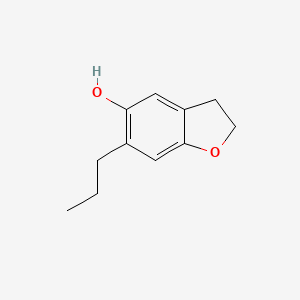
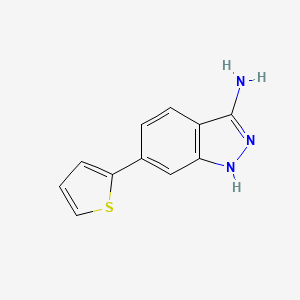
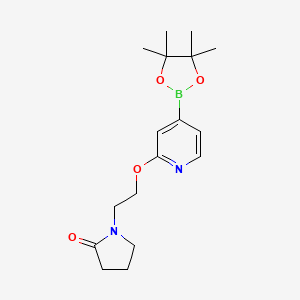

![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
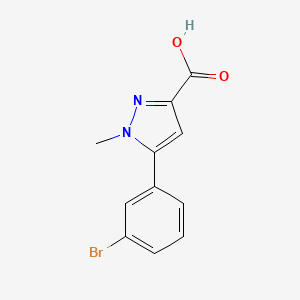
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
